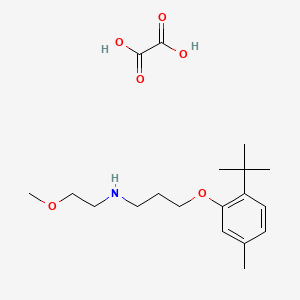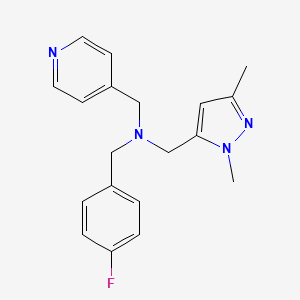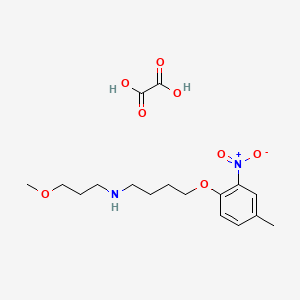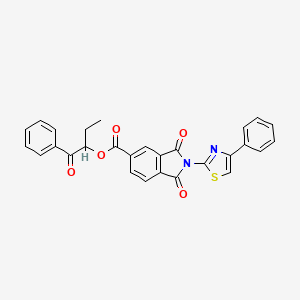
3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Descripción general
Descripción
3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine; oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Used in the study of enzyme interactions and protein modifications.
Medicine
Therapeutics: Investigated for potential therapeutic effects, particularly in neurological disorders.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-5-methylphenol, undergoes a reaction with an appropriate halogenating agent to form 2-tert-butyl-5-methylphenyl halide.
Nucleophilic Substitution: The phenyl halide reacts with 3-chloropropan-1-amine in the presence of a base to form 3-(2-tert-butyl-5-methylphenoxy)propan-1-amine.
Alkylation: The amine group is then alkylated with 2-methoxyethyl chloride under basic conditions to yield the final amine product.
Formation of the Oxalate Salt: The amine product is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxalate salt back to the free amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Regeneration of the free amine.
Substitution: Various substituted phenoxy derivatives.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-tert-butyl-5-methylphenoxy)propan-1-amine: Lacks the methoxyethyl group and oxalic acid moiety.
N-(2-methoxyethyl)propan-1-amine: Lacks the phenoxy group.
3-(2-tert-butyl-5-methylphenoxy)-N-methylpropan-1-amine: Contains a methyl group instead of the methoxyethyl group.
Uniqueness
The combination of the phenoxy, methoxyethyl, and amine groups, along with the oxalic acid moiety, gives the compound unique properties that are not found in the similar compounds listed above. This uniqueness can lead to distinct biological activities and applications.
Propiedades
IUPAC Name |
3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.C2H2O4/c1-14-7-8-15(17(2,3)4)16(13-14)20-11-6-9-18-10-12-19-5;3-1(4)2(5)6/h7-8,13,18H,6,9-12H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHENYJJHWVMPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCNCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004735.png)
![2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4004740.png)

![2-[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4004757.png)
![1-[4-(2-allyl-6-methoxyphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4004764.png)
![1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline](/img/structure/B4004771.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4004782.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4004790.png)
![propan-2-yl (2Z)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4004802.png)
![4-[4-(4-Bromo-2-methylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4004812.png)
![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4004833.png)

![N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004846.png)
